Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

Benzyl 3-hydroxypiperidine-1-carboxylate structure
95798-22-4 structure
Product Name:Benzyl 3-hydroxypiperidine-1-carboxylate
Numéro CAS:95798-22-4
Le MF:C13H17NO3
Mégawatts:235.278983831406
MDL:MFCD03839903
CID:61809
Update Time:2025-07-02

Benzyl 3-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • N-Cbz-3-Hydroxypiperidine
    • Benzyl 3-hydroxypiperidine-1-carboxylate
    • Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • 1-benzyloxycarbonyl-3-hydroxypiperidine
    • 1-benzyloxycarbonylpiperidine-3-ol
    • 1-cbz-3-hydroxy-piperidine
    • 1-N-Cbz-3-hydroxy-piperidine
    • 3-(1-benzyloxycarbonyl)piperidinol
    • 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
    • N-benzyloxycarbonyl-3-hydroxypiperidine
    • N-Cbz-piperidin-3-ol
    • 1-cbz-3-hydroxypiperidine
    • NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
    • (S)-1-CBZ-3-HYDROXYPIPERIdine
    • 1-n-cbz-3-hydroxy piperidine
    • KS
    • Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
    • MDL: MFCD03839903
    • Piscine à noyau: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
    • La clé Inchi: NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • Sourire: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 235.12100
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 3
  • Complexité: 251
  • Surface topologique des pôles: 49.8

Propriétés expérimentales

  • Couleur / forme: Pale-yellow to Yellow-brown Liquid
  • Point d'ébullition: 384.9°C at 760 mmHg
  • Le PSA: 49.77000
  • Le LogP: 1.71780

Benzyl 3-hydroxypiperidine-1-carboxylate Informations de sécurité

Benzyl 3-hydroxypiperidine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IE948-5g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
5g
288CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IE948-25g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
25g
690CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IE948-10g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
10g
388CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IE948-100g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
100g
2018CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IE948-1g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
1g
98CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842767-5g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
5g
238.50 2021-05-17
TRC
B297058-50mg
Benzyl 3-Hydroxypiperidine-1-carboxylate
95798-22-4
50mg
$ 50.00 2022-06-07
TRC
B297058-100mg
Benzyl 3-Hydroxypiperidine-1-carboxylate
95798-22-4
100mg
$ 65.00 2022-06-07
TRC
B297058-500mg
Benzyl 3-Hydroxypiperidine-1-carboxylate
95798-22-4
500mg
$ 80.00 2022-06-07
Fluorochem
040834-1g
1-N-Cbz-3-Hydroxy-piperidine
95798-22-4 97%
1g
£10.00 2022-02-28

Benzyl 3-hydroxypiperidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
Référence
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  overnight, rt
Référence
Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof
, China, , ,

Méthode de production 3

Conditions de réaction
1.1 Solvents: Water ;  10 - 25 °C; overnight, 10 - 25 °C
Référence
preparation method of multi-chiral nitrogen substituted piperidinol derivatives
, China, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium borohydride
Référence
Stereo-complementary bioreduction of saturated N-heterocyclic ketones
Li, Chao; Liu, Yan; Pei, Xiao-Qiong; Wu, Zhong-Liu, Process Biochemistry (Oxford, 2017, 56, 90-97

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  < 15 °C; 3 h, < 15 °C
Référence
Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa
, United States, , ,

Méthode de production 6

Conditions de réaction
Référence
Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes
, Japan, , ,

Méthode de production 7

Conditions de réaction
Référence
Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
Référence
Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds
Tomori, Hiroshi; Shibutani, Kuniko; Ogura, Katsuyuki, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15

Méthode de production 10

Conditions de réaction
Référence
Preparation of quinolizinonecarboxylates and analogs as antibacterials
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt; 5 h, rt
Référence
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Référence
Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 5 °C; 4 h, rt
Référence
Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens
Agouridas, Constantin; Denis, Alexis; Auger, Jean-Michel; Benedetti, Yannick; Bonnefoy, Alain; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ;  8 - 12 atm, rt
Référence
Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
Novel urethane-containing aminosteroid compounds
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Méthode de production 16

Conditions de réaction
Référence
A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes
Apostolopoulos, Costas D.; Haroutounian, Serkos A., Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5

Méthode de production 17

Conditions de réaction
Référence
Preparation of heterocyclic compounds as platelet aggregation inhibitors
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Méthode de production 18

Conditions de réaction
Référence
Azaspiro quinolone and naphthyridone antibacterial agents
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Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypiperidine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
Numéro de commande:A11175
État des stocks:in Stock
Quantité:50.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:16
Prix ($):377.0
Courriel:sales@amadischem.com

Benzyl 3-hydroxypiperidine-1-carboxylate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
A11175
Pureté:99%
Quantité:50.0g
Prix ($):377.0
Courriel